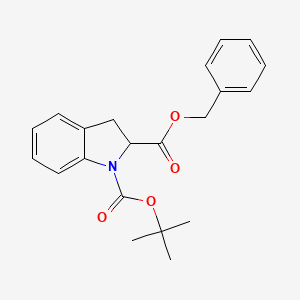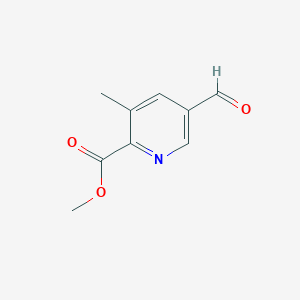![molecular formula C7H16Cl2N2 B14775495 6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride](/img/structure/B14775495.png)
6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride is a chemical compound belonging to the class of diazaspiro compounds. It is characterized by a spirocyclic structure containing nitrogen atoms, which imparts unique chemical and physical properties. This compound is often used in various scientific research applications due to its distinctive reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclizing agent to form the spirocyclic structure. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the dihydrochloride salt form, which is more stable and easier to handle.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is usually carried out in an aqueous or organic solvent at controlled temperatures.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically performed in an inert solvent such as tetrahydrofuran or ether.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the specific substitution being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups.
Applications De Recherche Scientifique
6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride
- 5-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride
- 4,7-Diazaspiro[2.5]octane;dihydrochloride
Uniqueness
6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride is unique due to its specific methyl substitution at the 6-position, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C7H16Cl2N2 |
|---|---|
Poids moléculaire |
199.12 g/mol |
Nom IUPAC |
6-methyl-4,7-diazaspiro[2.5]octane;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-6-4-9-7(2-3-7)5-8-6;;/h6,8-9H,2-5H2,1H3;2*1H |
Clé InChI |
OSELFJSEXXQYOH-UHFFFAOYSA-N |
SMILES canonique |
CC1CNC2(CC2)CN1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14775434.png)
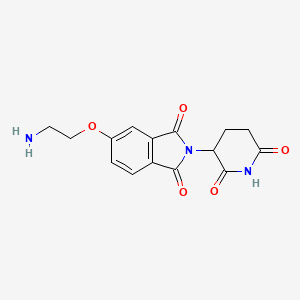
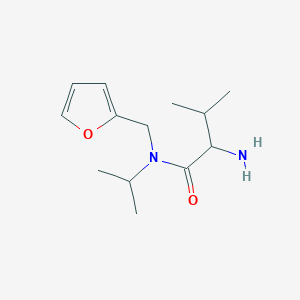

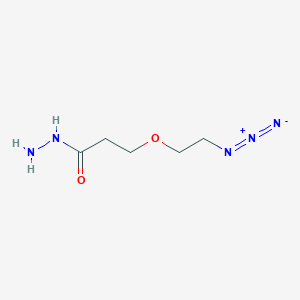
![Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B14775474.png)
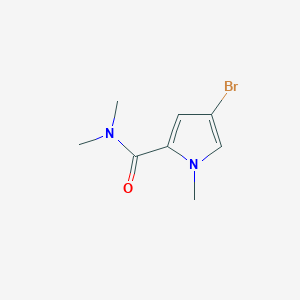
![2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14775481.png)
